2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-13-5-4-6-14(2)19(13)22-18(26)12-28-20-24-23-17(25(20)21)11-15-7-9-16(27-3)10-8-15/h4-10H,11-12,21H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMYCSLHMSEBAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2N)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as sodium borohydride (NaBH4) for reduction steps and various solvents like methanol and dichloromethane to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent synthesis. The use of automated systems for monitoring reaction conditions and product purification is also common to maintain high yields and purity.
Chemical Reactions Analysis
Sulfanyl Group Reactivity
The sulfanyl group (-S-) acts as a nucleophilic center, participating in alkylation, oxidation, and substitution reactions.
Key Findings :
-
Alkylation with methyl iodide or benzyl bromide under basic conditions yields thioether analogs, enhancing lipophilicity for pharmacological applications.
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Controlled oxidation with H₂O₂ selectively produces sulfoxide intermediates, while stronger oxidants like mCPBA generate sulfones.
Acetamide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or alkaline conditions:
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of water or hydroxide ions on the carbonyl carbon, cleaving the amide bond. This is critical for prodrug activation strategies.
Amino Group Modifications
The primary amine on the triazole ring facilitates condensation and acylation reactions:
| Reaction Type | Reagents | Product | Source |
|---|---|---|---|
| Acylation | Acetic anhydride, DCM, DMAP | N-acetylated triazole derivatives | |
| Schiff Base Formation | Aldehydes/ketones, EtOH, Δ | Imine-linked conjugates |
Applications :
Acylation improves metabolic stability, while Schiff bases serve as intermediates for metal complexation studies .
Methoxyphenyl and Triazole Ring Interactions
-
Demethylation : The 4-methoxyphenyl group can undergo demethylation with BBr₃ or HI, yielding phenolic derivatives (hypothetical based on analogous systems).
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Triazole Ring Stability : The 1,2,4-triazole core resists ring-opening under mild conditions but may engage in cycloaddition reactions with dipolarophiles under high temperatures .
Comparative Reactivity Table
| Functional Group | Reaction | Rate | Selectivity | Catalyst/Inhibitors |
|---|---|---|---|---|
| Sulfanyl (-S-) | Alkylation | Fast | High | Base (e.g., K₂CO₃) |
| Acetamide | Hydrolysis | Moderate | pH-dependent | Acid/Base |
| Amino (-NH₂) | Acylation | Slow | Moderate | DMAP |
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide exhibit significant biological activities. These include:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific enzymes or proteins involved in cancer cell proliferation. The presence of the triazole ring is often associated with anticancer properties due to its ability to interact with cellular targets.
- Antioxidant Properties : The compound could potentially act as an antioxidant, helping to mitigate oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
- Anticonvulsant Effects : Similar compounds have shown promise in anticonvulsant activity, suggesting that this compound may also possess such properties.
Synthetic Routes
The synthesis of This compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the sulfanyl group via nucleophilic substitution.
- Acetamide formation through acylation reactions.
Optimization of reaction conditions is crucial for maximizing yield and purity during synthesis.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals varying biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-{[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide | Similar triazole and sulfanyl groups | Anticancer properties |
| 2-{[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol)acetamide | Contains carbazole moiety | Potential neuroprotective effects |
| 2-{[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide | Dimethoxy substitution | Enhanced antioxidant activity |
These compounds demonstrate how variations in substituents can influence biological activity and therapeutic potential.
Mechanism of Action
The mechanism of action of 2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and methoxyphenyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This compound may also interfere with cellular processes by binding to DNA or proteins, leading to changes in gene expression or protein activity .
Comparison with Similar Compounds
Key Observations :
- Electron-donating groups (e.g., –OCH₃ in the target compound) enhance metabolic stability but may reduce receptor binding affinity compared to electron-withdrawing groups (e.g., –Cl in ’s compound) .
- Aryl substituents on the acetamide (e.g., 2,6-dimethylphenyl) optimize steric fit in hydrophobic binding pockets, whereas fluorinated or heteroaromatic groups (e.g., 3,4-difluorophenyl in ) alter solubility and selectivity .
Physicochemical Properties
Biological Activity
The compound 2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse scientific sources.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 415.47 g/mol. The structural components include a triazole ring, an acetamide moiety, and various aromatic substitutions that are critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains. A study indicated that certain triazole derivatives exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting that modifications in the triazole structure can enhance antimicrobial efficacy .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively researched. In vitro studies have demonstrated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For example, a related compound demonstrated cytotoxicity with an IC50 value less than 10 µM against breast cancer cell lines . The presence of specific substituents on the phenyl rings is crucial for enhancing anticancer activity. The structure-activity relationship analysis revealed that electron-withdrawing groups significantly improve cytotoxic properties .
Anticonvulsant Activity
Triazole derivatives have also been evaluated for their anticonvulsant properties. A related study reported that certain triazole compounds exhibited significant anticonvulsant effects in animal models, indicating their potential as therapeutic agents for epilepsy . The mechanism of action may involve modulation of neurotransmitter systems or ion channels.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of specific functional groups and substituents on the triazole ring and adjacent aromatic systems significantly influences biological activity. Key findings include:
- Amino group : Enhances solubility and biological interaction.
- Methoxy substitution : Improves binding affinity to target enzymes or receptors.
- Dimethyl substitution : Increases lipophilicity, facilitating better membrane penetration.
| Substituent | Effect on Activity |
|---|---|
| Amino group | Increases solubility |
| Methoxy group | Enhances binding affinity |
| Dimethyl group | Improves membrane penetration |
Case Studies
- Anticancer Evaluation : A study involving a series of triazole derivatives showed that modifications in the phenyl ring significantly affected their ability to inhibit tumor growth in MCF7 breast cancer cells. The most active compound had an IC50 value of 8 µM .
- Antimicrobial Testing : In vitro assays demonstrated that certain derivatives exhibited MIC values lower than 10 µg/mL against E. coli and S. aureus strains, indicating strong antibacterial activity .
Q & A
Q. How can AI-driven platforms like COMSOL Multiphysics enhance reaction optimization for this compound?
- Methodological Answer : Implement machine learning algorithms to predict optimal reaction pathways and conditions. For instance, neural networks trained on analogous triazole-acetamide syntheses can recommend solvent ratios or catalyst loadings. Couple this with finite element analysis (FEA) in COMSOL to simulate mass transfer limitations in batch reactors .
Data Management
Q. What frameworks ensure robust data integrity and reproducibility in studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
